2-Bromo-6-iodo-3,4-dimethoxypyridine
Overview
Description
2-Bromo-6-iodo-3,4-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H7BrINO2 and a molecular weight of 343.94 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with two methoxy groups at the 3 and 4 positions.
Scientific Research Applications
2-Bromo-6-iodo-3,4-dimethoxypyridine is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its unique halogenated structure.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-3,4-dimethoxypyridine typically involves the halogenation of 3,4-dimethoxypyridine. The process can be carried out using bromine and iodine reagents under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine monochloride (ICl) or similar iodinating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-3,4-dimethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be a methoxy-substituted pyridine derivative.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-3,4-dimethoxypyridine is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing halogen atoms, which influence the electron density on the pyridine ring. This makes the compound a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-iodo-3-methoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
Uniqueness
2-Bromo-6-iodo-3,4-dimethoxypyridine is unique due to the specific positioning of the bromine and iodine atoms, along with the two methoxy groups. This unique arrangement provides distinct reactivity patterns compared to other similar compounds, making it valuable in targeted synthetic applications .
Properties
IUPAC Name |
2-bromo-6-iodo-3,4-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-11-4-3-5(9)10-7(8)6(4)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDPRPPJXLYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1OC)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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